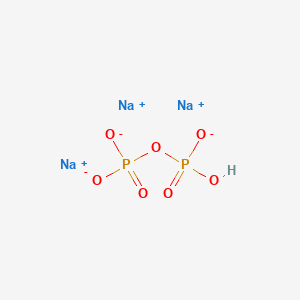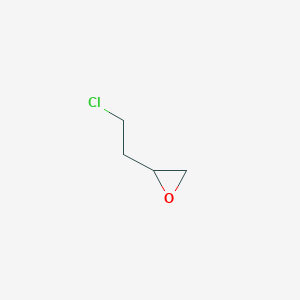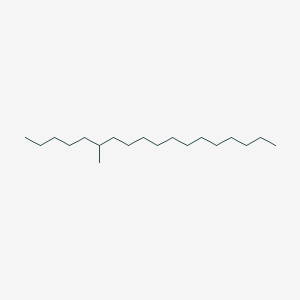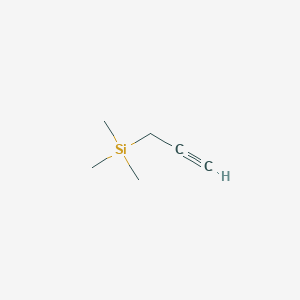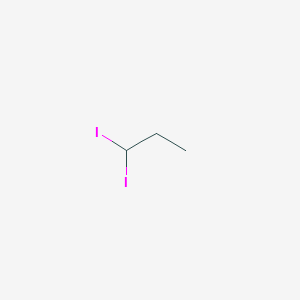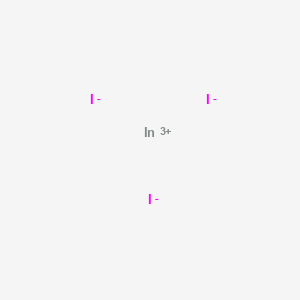
Yoduro de indio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III) iodide, also known as indium triiodide, is a chemical compound composed of indium and iodine with the chemical formula InI₃. It appears as a pale yellow, hygroscopic solid that is highly soluble in water. This compound is known for its monoclinic crystal structure and is used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Indium(III) iodide, also known as indium triiodide, is a chemical compound of indium and iodine . It has been found to be a versatile species that emits Auger electrons, making it a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .
Mode of Action
Indium(III) iodide has been used as a catalyst in haloalkynylation reactions . It enables the introduction of an alkyne unit and a halogen atom into the target molecule . The use of indium(III) iodide as a catalyst leads exclusively to the cis addition products .
Biochemical Pathways
It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .
Pharmacokinetics
It’s known that indium-111, a radioisotope of indium, has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .
Result of Action
It’s known that indium(iii) complexes have displayed a good performance in all these biological and medical applications .
Action Environment
Indium(III) iodide is a pale yellow, very hygroscopic monoclinic solid . It melts at 210 °C to form a dark brown liquid and is highly soluble in water . In the presence of water vapor, the compound reacts with oxygen at 245 °C to form indium(III) oxide iodide . This suggests that environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
The properties of Indium(iii)iodide complexes depend on the primary ligand that was used for their syntheses . They have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
Cellular Effects
The specific mechanism of action of Indium(iii)iodide in antimicrobial therapy can vary depending on the type of microorganism being targeted
Métodos De Preparación
Indium(III) iodide can be synthesized through several methods:
- Indium reacts with iodine vapor to form indium(III) iodide:
Direct Reaction: 2In+3I2→2InI3
Solution Method: Indium(III) iodide can also be obtained by evaporating a solution of indium in hydroiodic acid (HI).
Análisis De Reacciones Químicas
Indium(III) iodide undergoes various types of chemical reactions:
Oxidation: In the presence of water vapor, indium(III) iodide reacts with oxygen at 245°C to form indium(III) oxide iodide.
Substitution: It can be used to prepare vinyl and methyl indates, which undergo regioselective reactions with cinnamyl bromide.
Coordination Chemistry: Indium(III) iodide forms complexes with various ligands, such as dimethyl sulfoxide, resulting in compounds like [InI₂(Me₂SO)₄][InI₄].
Comparación Con Compuestos Similares
Indium(III) iodide can be compared with other indium halides, such as indium(III) chloride, indium(III) bromide, and indium(III) fluoride:
Indium(III) Chloride (InCl₃): A white solid used in the production of trimethylindium for the semiconductor industry.
Indium(III) Bromide (InBr₃): A pale yellow solid used as a water-tolerant Lewis acid in organic synthesis.
Indium(III) Fluoride (InF₃): A white solid with a high melting point, used in various industrial applications.
Indium(III) iodide is unique due to its specific reactivity with iodine and its applications in both organic synthesis and advanced materials research.
Propiedades
Número CAS |
13510-35-5 |
|---|---|
Fórmula molecular |
I3In |
Peso molecular |
495.531 g/mol |
Nombre IUPAC |
triiodoindigane |
InChI |
InChI=1S/3HI.In/h3*1H;/q;;;+3/p-3 |
Clave InChI |
RMUKCGUDVKEQPL-UHFFFAOYSA-K |
SMILES |
[In+3].[I-].[I-].[I-] |
SMILES canónico |
[In](I)(I)I |
Key on ui other cas no. |
13510-35-5 13966-94-4 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


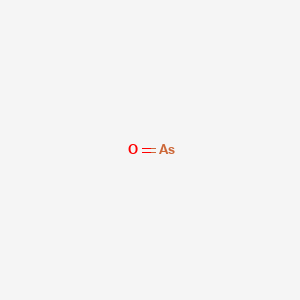
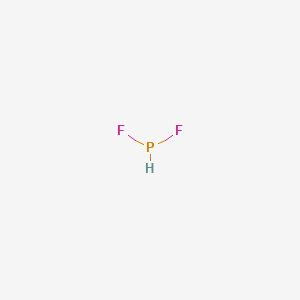
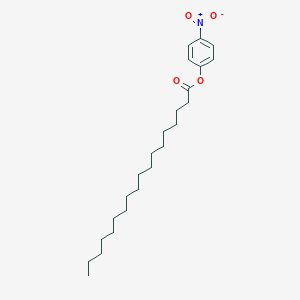
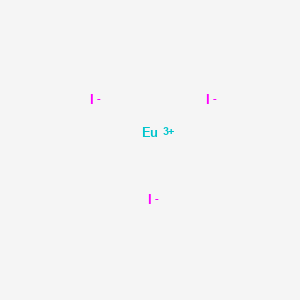
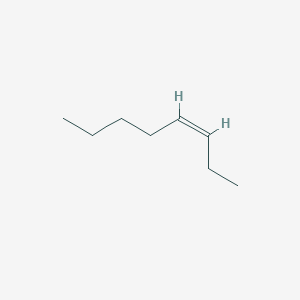
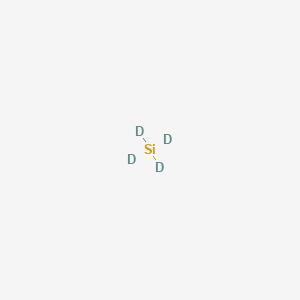
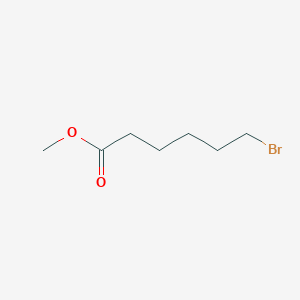
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
